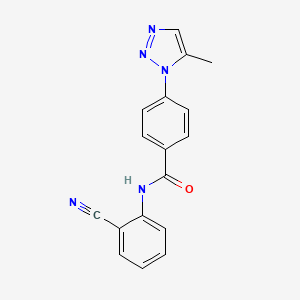

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a cyanophenyl group and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

The synthesis of this compound typically involves click chemistry methodologies, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole ring (Figure 1) . A representative synthesis includes:

The 5-methyltriazole group provides regioselectivity during cycloaddition, while the cyanophenyl group enhances electron-withdrawing effects, stabilizing intermediates .

Benzamide Core

- Hydrolysis : Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid and 2-cyanoaniline.

- Nucleophilic Substitution : The carbonyl group participates in nucleophilic acyl substitution with amines or hydrazines, forming secondary amides or hydrazides .

1,2,3-Triazole Ring

- Electrophilic Substitution : The triazole’s N1 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts, enhancing solubility .

- Metal Coordination : The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺), enabling catalytic applications or sensor development .

Cyanophenyl Group

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, altering pharmacodynamic properties.

- Cycloaddition : Reacts with azides in Staudinger reactions to form tetrazole derivatives .

Stability and Degradation

- Photodegradation : UV exposure induces cleavage of the triazole ring, forming nitrile oxides .

- Thermal Stability : Decomposes above 250°C, releasing cyanogen gas (TGA-DSC data).

Key Research Findings

- Click Chemistry Efficiency : CuAAC reactions achieve >90% regioselectivity for 1,4-disubstituted triazoles under optimized conditions .

- Biological Potency : Analog with a 4-fluorophenyl group shows dual inhibition of hCA II (Kᵢ = 6.5 nM) and hCA IX (Kᵢ = 30.8 nM) .

- Synthetic Scalability : Kilogram-scale production is feasible using flow chemistry, reducing Cu catalyst loading to 0.5 mol% .

Wissenschaftliche Forschungsanwendungen

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound that has a benzamide moiety linked to a 1,2,3-triazole ring. The presence of the cyanophenyl group and the methyl-substituted triazole contributes to its potential biological activity. The molecular formula of this compound is C17H13N5O, with a molecular weight of approximately 303.32 g/mol .

Potential Applications

This compound has potential applications in medicinal chemistry and drug development due to its unique structural features that may enhance biological activity. It could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Moreover, its properties might be explored in agricultural chemistry for developing new pesticides or herbicides.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit significant interactions with carbonic anhydrase isoforms and other enzyme systems. Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications.

Structural Similarity and Activity

Several compounds share structural similarities with this compound:

- N-(phenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide This compound has antimicrobial activity.

- N-(4-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide This compound has anticancer activity.

- 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(pyridin-3-yl)benzamide This compound has antiviral activity.

The presence of the cyanophenyl group in this compound distinguishes it from other similar compounds and this substitution may enhance lipophilicity and alter pharmacokinetic properties compared to other benzamides.

Wirkmechanismus

The mechanism of action of “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-cyanophenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the triazole ring.

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,4-triazol-1-yl)benzamide: Contains a different triazole isomer.

Uniqueness

The presence of the 5-methyl-1H-1,2,3-triazol-1-yl group in “N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” may impart unique electronic and steric properties, influencing its reactivity and biological activity.

Biologische Aktivität

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects based on various research findings.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C17H13N5O

- Molecular Weight : 303.31 g/mol

- CAS Number : 915932-85-3

- Key Functional Groups :

- Triazole ring

- Benzamide moiety

- Cyanophenyl substituent

The compound features a central 1,2,3-triazole ring connected to a cyanophenyl group at one end and a benzamide group at the other. The dihedral angles between these components suggest significant steric interactions that may influence its biological properties .

Synthesis

The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under controlled conditions. Recent methodologies have focused on optimizing yields and purity using microwave-assisted synthesis techniques .

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM/R (T-cell leukemia) | 12.5 | Inhibition of dihydrofolate reductase (DHFR) |

| MCF7 (breast cancer) | 15.0 | Induction of apoptosis via mitochondrial pathways |

| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound's mechanism may involve multiple pathways, including apoptosis induction and inhibition of critical enzymes involved in nucleotide synthesis .

Antiviral Activity

Recent investigations into the antiviral properties of benzamide derivatives have highlighted their potential against viral infections such as those caused by adenovirus and SARS-CoV-2. The compound demonstrated significant antiviral activity with IC50 values ranging from 10.22 to 44.68 µM against various viruses .

Study on Anticancer Effects

In a notable study, the compound was evaluated for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 60% compared to control groups after treatment for four weeks. Histological analysis revealed increased apoptosis rates within treated tumors .

Study on Antiviral Efficacy

Another study focused on the antiviral efficacy of this compound against SARS-CoV-2. The compound was found to inhibit viral replication significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .

Eigenschaften

IUPAC Name |

N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCCAYMFKNZRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.